

Spectroscopic Data of 4-Bromo-2-phenylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-phenylquinoline

Cat. No.: B1267373

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This technical guide provides a comprehensive analysis of the spectroscopic data for **4-Bromo-2-phenylquinoline**, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The focus is on the causality behind experimental observations, ensuring a thorough understanding of the molecule's spectroscopic signature.

Introduction to 4-Bromo-2-phenylquinoline

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide array of biological activities and applications as versatile scaffolds in drug discovery. The introduction of a phenyl group at the 2-position and a bromine atom at the 4-position of the quinoline core in **4-Bromo-2-phenylquinoline** creates a molecule with unique electronic and steric properties. These features make it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the molecular structure of **4-Bromo-2-phenylquinoline** is presented below with a standardized atom

numbering system. This numbering will be used consistently throughout this guide for the assignment of NMR signals.

Caption: Molecular structure of **4-Bromo-2-phenylquinoline** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

While a complete experimental dataset for **4-Bromo-2-phenylquinoline** is not readily available in the cited literature, extensive data exists for the closely related isomer, 2-(3-bromophenyl)quinolin-4(1H)-one. This compound provides an excellent model for understanding the spectroscopic characteristics of a bromo-phenyl-quinoline system. The following data and interpretations are based on this related structure.^[1]

^1H NMR Spectroscopy

Proton NMR spectroscopy provides information on the number of distinct protons, their electronic environment, and their spatial relationship to neighboring protons through spin-spin coupling.

Table 1: ^1H NMR Data for 2-(3-bromophenyl)quinolin-4(1H)-one in DMSO- d_6 (400 MHz)^[1]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment (Proposed)
11.77	s	1H	N-H
8.09	t, J = 8.6 Hz	1H	H-Ar
8.05	t, J = 1.7 Hz	1H	H-Ar
7.84	d, J = 7.8 Hz	1H	H-Ar
7.80 – 7.73	m	2H	H-Ar
7.71 – 7.65	m	1H	H-Ar
7.54	t, J = 7.9 Hz	1H	H-Ar
7.37 – 7.32	m	1H	H-Ar
6.36	d, J = 1.8 Hz	1H	H-3

Interpretation of the ^1H NMR Spectrum:

The downfield singlet at 11.77 ppm is characteristic of an N-H proton in a quinolinone system, indicating that the compound exists in the keto-enol tautomeric form shown. The aromatic region (7.32-8.09 ppm) displays a complex series of multiplets, consistent with the presence of two substituted benzene rings. The doublet at 6.36 ppm is assigned to the proton at the 3-position of the quinoline ring. The various coupling patterns (triplets and doublets) and their integration values correspond to the protons on the quinoline and the 3-bromophenyl rings. A detailed 2D NMR analysis (such as COSY and HSQC) would be required for the definitive assignment of each aromatic proton.

^{13}C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Table 2: ^{13}C NMR Data for 2-(3-bromophenyl)quinolin-4(1H)-one in DMSO- d_6 (100 MHz)[1]

Chemical Shift (δ , ppm)	Assignment (Proposed)
176.94	C=O (C-4)
148.35	C-Ar
140.46	C-Ar
136.43	C-Ar
133.15	C-Ar
131.95	C-Ar
131.13	C-Ar
129.91	C-Ar
126.70	C-Ar
124.90	C-Ar
124.72	C-Ar
123.40	C-Ar
122.18	C-Ar
118.76	C-Ar
107.74	C-3

Interpretation of the ^{13}C NMR Spectrum:

The signal at 176.94 ppm is characteristic of a carbonyl carbon, confirming the quinolinone structure. The signal at 107.74 ppm is assigned to the C-3 carbon. The remaining signals in the downfield region (118.76-148.35 ppm) correspond to the aromatic carbons of the quinoline and 3-bromophenyl rings. The carbon directly attached to the bromine atom is expected to have a chemical shift influenced by the "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone.

Experimental Protocol for NMR Spectroscopy



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Caption: General workflow for NMR spectroscopic analysis.

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-Bromo-2-phenylquinoline** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean and dry 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
- **Data Acquisition:** Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all carbon signals.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 2-(3-bromophenyl)quinolin-4(1H)-one^[1]

Ion	Calculated m/z	Found m/z
[M+H] ⁺	300.0019	300.0020

Interpretation of the Mass Spectrum:

The high-resolution mass spectrometry data shows a protonated molecular ion at an m/z of 300.0020, which is in excellent agreement with the calculated mass for the formula C₁₅H₁₁BrNO. A key feature in the mass spectrum of a compound containing a single bromine atom is the presence of an isotopic peak at [M+2]⁺ with a relative intensity of approximately 98% of the [M]⁺ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, **4-Bromo-2-phenylquinoline** would be expected to show a prominent molecular ion peak. Common fragmentation pathways would likely involve the loss of the bromine atom (M-Br) and the loss of a hydrogen atom (M-H). Further fragmentation of the quinoline ring system could also be observed.



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References

- 1. rsc.org [rsc.org]

- To cite this document: BenchChem. [Spectroscopic Data of 4-Bromo-2-phenylquinoline: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267373#spectroscopic-data-of-4-bromo-2-phenylquinoline\]](https://www.benchchem.com/product/b1267373#spectroscopic-data-of-4-bromo-2-phenylquinoline)

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